![molecular formula C12H13F3Si B14078686 Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane CAS No. 40230-94-2](/img/structure/B14078686.png)
Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane is an organosilicon compound with the molecular formula C12H13F3Si. It is a colorless liquid that is used as a reagent in organic synthesis, particularly for the introduction of the trifluoromethyl group into organic molecules. The compound is known for its high reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane can be synthesized through a multi-step process involving the reaction of trimethylsilylacetylene with 2-(trifluoromethyl)iodobenzene in the presence of a palladium catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is typically purified through distillation or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions with aldehydes and ketones to form trifluoromethylated alcohols.
Cross-Coupling Reactions: It can be used in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Substitution Reactions: The compound can undergo substitution reactions with halides to form new organosilicon compounds.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes, ketones, and bases such as tetrabutylammonium fluoride (TBAF) or potassium tert-butoxide (KOtBu).
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and copper(I) iodide (CuI) are commonly used.
Substitution Reactions: Halides, such as iodobenzene, and bases, such as potassium carbonate, are typically employed.
Major Products
Nucleophilic Addition: Trifluoromethylated alcohols.
Cross-Coupling Reactions: Carbon-carbon bonded products.
Substitution Reactions: New organosilicon compounds with substituted groups.
Wissenschaftliche Forschungsanwendungen
Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals, where the trifluoromethyl group can improve bioavailability and metabolic stability.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly those targeting enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals, materials, and polymers with enhanced properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane involves the formation of a highly reactive trifluoromethyl anion (CF3-) intermediate. This intermediate can attack electrophilic centers, such as carbonyl groups, to form new carbon-carbon or carbon-oxygen bonds. The presence of the trimethylsilyl group stabilizes the intermediate and facilitates the reaction. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl(trifluoromethyl)silane:
Ethynyltrimethylsilane: Used in cross-coupling reactions and as a building block for the synthesis of more complex molecules.
Trimethyl(phenyl)silane:
Uniqueness
Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane is unique due to the presence of both the trifluoromethyl and ethynyl groups, which provide a combination of reactivity and versatility not found in other similar compounds. This dual functionality allows for a broader range of chemical transformations and applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
40230-94-2 |
|---|---|
Molekularformel |
C12H13F3Si |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
trimethyl-[2-[2-(trifluoromethyl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C12H13F3Si/c1-16(2,3)9-8-10-6-4-5-7-11(10)12(13,14)15/h4-7H,1-3H3 |
InChI-Schlüssel |
BJVOKVJNSBTSFB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


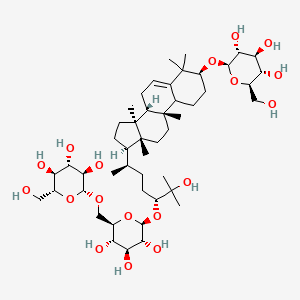
![Tert-butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B14078610.png)
![dibenzyl (4aR,7aS)-hexahydrothieno[3,4-b]pyrazine-1,4-dicarboxylate](/img/structure/B14078621.png)
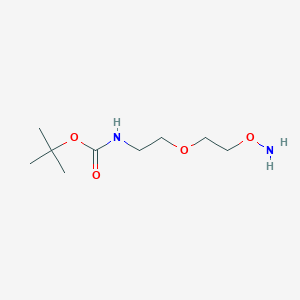
![N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14078630.png)
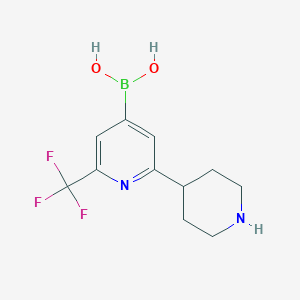
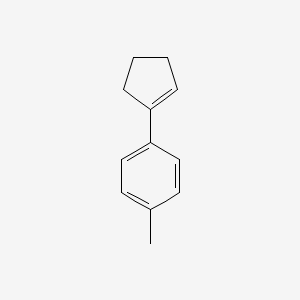
![6-amino-2-(4-propan-2-ylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B14078662.png)
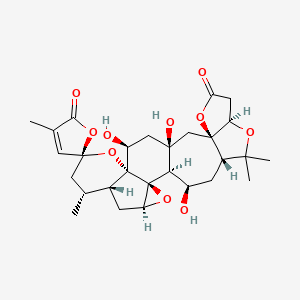

![Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B14078683.png)
![1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-3-methylbut-2-en-1-one](/img/structure/B14078688.png)
![3-Methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B14078695.png)
![tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14078703.png)
